molecular formula C8H6BrNO2 B6162921 4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one CAS No. 1630263-12-5

4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6162921
CAS RN: 1630263-12-5
M. Wt: 228
InChI Key:
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Description

The compound “4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been characterized and identified using various techniques . For example, 1H, 13C, and APT NMR experiments have been carried out to characterize and identify the molecular structure of the product .


Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions . For instance, they have been used in the preparation of Citalopram analogs via Suzuki coupling . They have also been used in the synthesis of butylphthalide derivatives possessing vasorelaxant activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives depend on their specific structures . For instance, the formula of 2,3-dihydrobenzofuran is C8H8O .

Mechanism of Action

The mechanism of action of benzofuran derivatives is diverse and depends on their specific structures . For example, some benzofuran derivatives have exhibited good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Safety and Hazards

While benzofuran derivatives have shown promising biological activities, they may also pose certain risks. For instance, they can be toxic to host cells after long-term administration .

Future Directions

Research on benzofuran derivatives has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Their total syntheses have attracted much attention from synthetic organic chemists . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves the bromination of 2,3-dihydro-1-benzofuran-3-one followed by the introduction of an amino group at the 4-position.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-3-one", "Bromine", "Ammonia" ], "Reaction": [ "Bromination of 2,3-dihydro-1-benzofuran-3-one using bromine in acetic acid to yield 4-bromo-2,3-dihydro-1-benzofuran-3-one", "Reduction of 4-bromo-2,3-dihydro-1-benzofuran-3-one using sodium borohydride in ethanol to yield 4-bromo-2,3-dihydro-1-benzofuran-3-ol", "Conversion of 4-bromo-2,3-dihydro-1-benzofuran-3-ol to 4-bromo-2,3-dihydro-1-benzofuran-3-one using acetic anhydride and pyridine", "Amination of 4-bromo-2,3-dihydro-1-benzofuran-3-one using ammonia in ethanol to yield 4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one" ] }

CAS RN

1630263-12-5

Product Name

4-amino-6-bromo-2,3-dihydro-1-benzofuran-3-one

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

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